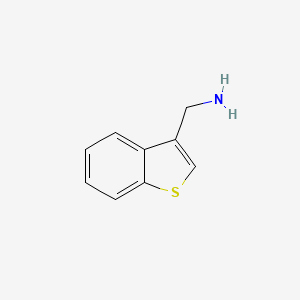

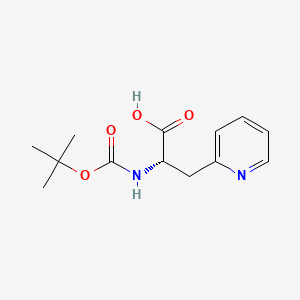

![molecular formula C9H11N3O4 B1272802 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid CAS No. 59320-41-1](/img/structure/B1272802.png)

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, is a derivative of aminobenzoic acid, which is a building block for various chemical syntheses. The related compounds have been studied for their potential in peptide synthesis, as organic catalysts, and for their interesting molecular and crystal structures due to the presence of amino and nitro groups .

Synthesis Analysis

The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, has been optimized for use in liquid-phase peptide synthesis. These compounds are coupled to polyethylene glycol derivatives to obtain a support for peptide synthesis, with improved yields and purification procedures compared to previous methods . Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification has been demonstrated as a simple and efficient one-pot reaction suitable for educational purposes .

Molecular Structure Analysis

The molecular structure of 4-aminobenzoic acid derivatives has been extensively studied. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for influenza virus neuraminidase, forms hydrogen-bonded dimers with specific dihedral angles between substituent groups and the phenyl moiety . The crystal structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been characterized, revealing the robust nature of carboxylic acid·N-pyridine hydrogen bonds and the formation of supramolecular tubes and chains .

Chemical Reactions Analysis

Aminobenzoic acids undergo various chemical reactions, leading to the synthesis of functionalized amino acids and esters. For example, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids and esters through facile esterification and acetylene hydration . The double functionalization of 2′-amino-biphenyl-2-ols has been achieved for the synthesis of functionalized 4-nitro-dibenzofurans, indicating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminobenzoic acid derivatives are influenced by their molecular structure. The presence of amino and nitro groups contributes to their ability to form hydrogen bonds, which is crucial for their crystallization and the formation of molecular adducts. These properties are utilized in promoting hydrogen bonding in crystallization processes, as seen in the structures of cocrystals with halo and nitro-substituted aromatic compounds . The crystal structure of 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid further exemplifies the importance of hydrogen bonding and π–π stacking interactions in the formation of a two-dimensional network .

Applications De Recherche Scientifique

Synthesis and Chemistry

Synthesis in Organic Chemistry : 4-Amino-3-nitrobenzoic acid and its derivatives, such as methyl esters, are synthesized through Fischer esterification reactions. These compounds are used as experiments in introductory organic chemistry courses, offering a simple, one-pot reaction with a marked color change during liquid–liquid extraction, and are characterized using NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).

Solid-Phase Synthesis of Substituted Benzimidazoles : Resin-bound 4-fluoro-3-nitrobenzoic acid, a related compound, is used to create substituted 1,2-diaminobenzenes, which are then utilized in the solid-phase synthesis of various benzimidazoles. This process involves a series of reactions, including reduction and acid-catalyzed cyclization (Kilburn, Lau, & Jones, 2000).

Material Sciences

Development of Fluorescent Alternatives : In a study of thiol-quantification enzyme assays, compounds like 4,4’-Bipyridyl disulfide and 5-(2-aminoethyl)dithio-2-nitrobenzoic acid have shown utility as colorimetric analyses of thiols. This indicates potential applications in developing more practical fluorescent or chemiluminescent probes for high-throughput screening in drug discovery (Maeda et al., 2005).

Formation of Multi-component Crystals : Research into multi-component crystals involving 4-phenylpyridine and substituted benzoic acids, such as 3-nitrobenzoic acid, demonstrates the influence of chemical and structural factors on hydrogen location and proton transfer. This has implications for the design and formation of co-crystals and organic salts in material sciences (Seaton et al., 2013).

Environmental Applications

- Remediation of Nitroaromatic Pollutants : Strains like Cupriavidus sp. strain a3 utilize 2-nitrobenzoic acid and similar compounds for detoxification and biodegradation of various nitroaromatic pollutants. This highlights their potential use in environmental remediation, especially for toxic and mutagenic nitroaromatics (Tiwari et al., 2020).

Propriétés

IUPAC Name |

4-(2-aminoethylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16/h1-2,5,11H,3-4,10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDQDPCNAIIBSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387670 |

Source

|

| Record name | 4-(2-aminoethylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |

CAS RN |

59320-41-1 |

Source

|

| Record name | 4-(2-aminoethylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

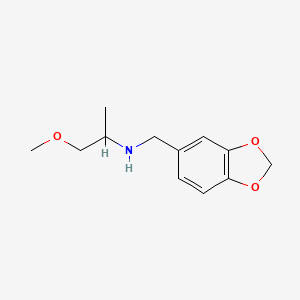

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)